2-Amino-2-(3-hydroxyphenyl)acetic acid
Overview
Description
2-Amino-2-(3-hydroxyphenyl)acetic acid is a chemical compound that has been studied for its role in treating, preventing, or improving nonalcoholic fatty liver disease . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(3-hydroxyphenyl)acetic acid includes an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon . The molecular weight of the hydrochloride form of this compound is 203.62 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid vary depending on its form. For instance, the hydrochloride form of this compound is a solid at room temperature . Its molecular weight is 203.62 , and it has a linear formula of C8H10ClNO3 .
Scientific Research Applications
Synthesis and Structural Characterization
Triorganotin(IV) derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These complexes show a polymeric trigonal bipyramidal configuration and exhibit interesting hydrogen bonding behaviors (Baul et al., 2002).
Antioxidant and Enzymatic Inhibition Properties
Transition metal complexes of an amino acid bearing Schiff base ligand, derived from the interaction with 2-Amino-2-(3-hydroxyphenyl)acetic acid, have shown notable antioxidant properties. Particularly, a zinc complex displayed significant inhibitory activity against xanthine oxidase, suggesting potential applications in related biochemical pathways (Ikram et al., 2015).
Hydrogen Bond Studies
Compounds synthesized from derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been used to study intra- and intermolecular hydrogen bonds. These studies contribute to a deeper understanding of molecular interactions in various chemical contexts (Romero & Margarita, 2008).
Biosynthesis Research in Microbial Cultures
Research involving 2-Amino-2-(3-hydroxyphenyl)acetic acid derivatives has provided insights into amino acid biosynthesis in mixed rumen micro-organisms. These studies enhance our understanding of microbial metabolic pathways and their applications in fields like biotechnology (Sauer et al., 1975).
Fluorescence Binding Studies
Derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have been used in fluorescence binding studies with bovine serum albumin, providing valuable data on the interactions between small molecules and proteins. Such studies are crucial in drug design and protein chemistry (Meng et al., 2012).
Quantum Chemical Computation
2-Amino-2-(3-hydroxyphenyl)acetic acid has been subjected to vibrational spectral analysis and quantum chemical computation, contributing to the understanding of molecular geometry, bonding features, and electronic properties. This research is significant in the field of molecular modeling and computational chemistry (Bell & Dhas, 2019).
properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-hydroxyphenyl)acetic acid | |
CAS RN |
31932-87-3 | |
Record name | (�±)-3-Hydroxyphenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.